molecular formula C6H11ClO2 B114739 4-(Chloromethyl)-2,2-dimethyl-1,3-dioxolane CAS No. 4362-40-7

4-(Chloromethyl)-2,2-dimethyl-1,3-dioxolane

Cat. No.: B114739
CAS No.: 4362-40-7
M. Wt: 150.6 g/mol
InChI Key: BNPOTXLWPZOESZ-UHFFFAOYSA-N
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Description

4-(Chloromethyl)-2,2-dimethyl-1,3-dioxolane (CAS 4362-40-7) is a chiral compound with the molecular formula C₆H₁₁ClO₂ and a molecular weight of 150.603. Its structure features a 1,3-dioxolane ring substituted with a chloromethyl group at the 4-position and two methyl groups at the 2-position (Figure 1). The compound is a key intermediate in pharmaceutical synthesis due to its reactivity and stereochemical versatility. Its IUPAC InChIKey (BNPOTXLWPZOESZ-UHFFFAOYSA-N) confirms its unique stereochemical identity.

The chloromethyl group enables nucleophilic substitution reactions, making it valuable for constructing complex molecules. Enantiomeric separation via chiral capillary gas chromatography is critical for ensuring pharmaceutical purity, as chirality significantly impacts biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Chloromethyl)-2,2-dimethyl-1,3-dioxolane typically involves the chloromethylation of 2,2-dimethyl-1,3-dioxolane. This can be achieved using chloromethylating agents such as chloromethyl methyl ether or paraformaldehyde in the presence of a Lewis acid catalyst like zinc chloride or aluminum chloride. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the chloromethylating agent.

Industrial Production Methods: On an industrial scale, the production of 4-(Chloromethyl)-2,2-dimethyl

Biological Activity

4-(Chloromethyl)-2,2-dimethyl-1,3-dioxolane, commonly referred to as CMDDO, is a compound characterized by its dioxolane ring structure and chloromethyl substituent. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the synthesis of polyamine analogs and as a reactive building block in organic synthesis.

  • Molecular Formula : C₆H₁₁ClO₂
  • Molecular Weight : 150.60 g/mol
  • Structure : Contains a five-membered cyclic ether with two oxygen atoms and a chloromethyl group at the 4-position.

Antiproliferative Properties

Research indicates that derivatives of CMDDO exhibit antiproliferative properties. These compounds can inhibit cell growth, which is particularly relevant in cancer research. The mechanism behind this activity may involve interference with cellular processes essential for proliferation, possibly through the modulation of polyamine metabolism.

Synthesis of Polyamine Analogs

CMDDO serves as a crucial intermediate in the synthesis of hydroxylated polyamine analogs. These analogs mimic naturally occurring polyamines that are vital for various biological functions, including cell growth and differentiation. Studies have shown that these synthetic analogs can possess enhanced biological activity compared to their natural counterparts.

The biological activity of CMDDO is attributed to its ability to participate in nucleophilic substitution reactions due to the reactive chloromethyl group. This reactivity allows it to form stable intermediates that can interact with biomolecules, potentially leading to various pharmacological effects.

Case Study 1: Interaction Studies

In a series of interaction studies, researchers explored how CMDDO and its derivatives affect cellular pathways. These studies demonstrated that certain analogs could significantly reduce cell viability in cancer cell lines, suggesting their potential as therapeutic agents.

Case Study 2: Synthesis and Application

A notable application involved synthesizing novel polyamine analogs using CMDDO as a starting material. The resulting compounds were tested for their antiproliferative effects against various cancer types, showing promising results that warrant further investigation.

Comparative Analysis of Related Compounds

Compound NameStructure FeaturesUnique Aspects
4-Methoxymethyl-2,2-dimethyl-1,3-dioxolaneMethoxy group instead of chlorineExhibits different reactivity due to methoxy group
4-Bromomethyl-2,2-dimethyl-1,3-dioxolaneBromine instead of chlorineIncreased electrophilicity compared to chlorinated analog
(R)-(+)-4-Chloromethyl-2,2-dimethyl-1,3-dioxolaneChiral center presentPotential use as a chiral ligand in asymmetric catalysis

Safety and Handling

CMDDO is classified as a reactive compound and should be handled with caution. It is considered harmful if inhaled or absorbed through the skin and is suspected of having mutagenic and carcinogenic properties. Proper safety protocols should be followed when working with this compound.

Scientific Research Applications

Synthesis of Fine Chemicals

4-(Chloromethyl)-2,2-dimethyl-1,3-dioxolane serves as an important intermediate in the synthesis of fine chemicals. Its ability to facilitate the creation of complex molecules makes it invaluable in pharmaceutical research. The compound is utilized to develop drugs with specific biological activities, enhancing their efficacy and selectivity.

Case Study: Pharmaceutical Applications

A study demonstrated the use of this compound as a building block for synthesizing hydroxylated polyamine analogs, which are crucial in various biological processes . This application highlights its role in drug discovery and development.

Development of Agrochemicals

The compound is also significant in the formulation of agrochemicals. It enhances the effectiveness of pesticides and herbicides, contributing to improved crop yields and plant protection.

Data Table: Agrochemical Applications

Agrochemical TypeApplicationEffectiveness
PesticidesInsecticidesIncreased efficacy against target pests
HerbicidesBroad-spectrumEnhanced weed control

Polymer Chemistry

In polymer chemistry, this compound is used to produce specialty polymers that exhibit unique properties such as improved durability and environmental resistance. This application is vital for developing advanced materials used in various industrial applications.

Synthesis Example

The compound can be polymerized to create materials with tailored properties for specific applications, including coatings and adhesives.

Research in Organic Synthesis

Researchers utilize this compound as a building block in organic synthesis. Its structural characteristics allow for the creation of novel compounds that can be explored for various applications in materials science and drug development.

Example Reaction

The reaction between 3-chloro-propane-1,2-diol and acetone leads to the formation of this compound, showcasing its utility as a synthetic intermediate .

Chiral Auxiliary in Asymmetric Synthesis

Due to its chiral nature, this compound is valuable as a chiral auxiliary in asymmetric synthesis. This property is crucial for producing enantiomerically pure compounds necessary for pharmaceutical development.

Application Insights

The use of this compound as a chiral auxiliary allows chemists to achieve high levels of stereoselectivity in their reactions, which is essential for creating effective drugs with minimal side effects.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-(Chloromethyl)-2,2-dimethyl-1,3-dioxolane, and how can reaction conditions be optimized?

  • Methodological Answer :
    The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example:
    • Bromide precursor route : 4-(Bromomethyl)-2,2-dimethyl-1,3-dioxolane (CAS 36236-76-7) can undergo halogen exchange using chloride sources (e.g., NaCl in polar aprotic solvents) .
    • Alcohol functionalization : (4S)-4-(Hydroxymethyl)-2,2-dimethyl-1,3-dioxolane derivatives can be chlorinated with thionyl chloride (SOCl₂) or PCl₃ under anhydrous conditions .
    • Optimization : Control reaction temperature (0–25°C) to minimize side reactions. Monitor progress via TLC (silica gel, hexane:ethyl acetate 8:2). Purify via flash chromatography (≥95% purity) .

Q. What analytical techniques are critical for confirming the structure and purity of this compound?

  • Methodological Answer :
    • NMR Spectroscopy : Key signals include:
  • ¹H NMR: δ 1.35–1.45 (s, 6H, CH₃), δ 3.6–4.2 (m, 4H, dioxolane ring protons), δ 4.5–4.7 (t, 2H, CH₂Cl) .
  • ¹³C NMR: δ 25–27 (CH₃), δ 70–75 (dioxolane carbons), δ 45–50 (CH₂Cl) .
    • Mass Spectrometry : ESI-MS typically shows [M+H]⁺ at m/z 151.0 (calculated 150.6) .
    • Purity : Use HPLC (C18 column, acetonitrile:H₂O 70:30) with UV detection at 210 nm .

Q. How should this compound be stored to ensure stability?

  • Methodological Answer :
    • Store in airtight, amber glass vials under inert gas (N₂/Ar) at –20°C to prevent hydrolysis of the chloromethyl group.
    • Avoid exposure to moisture, heat (>40°C), or strong bases, which may degrade the dioxolane ring .

Advanced Research Questions

Q. How can this compound serve as a key intermediate in click chemistry applications?

  • Methodological Answer :
    The chloromethyl group enables facile substitution for synthesizing azide derivatives. Example protocol:
    • React with NaN₃ in DMF (60°C, 12 hr) to yield 4-(azidomethyl)-2,2-dimethyl-1,3-dioxolane.
    • Use in CuAAC (copper-catalyzed azide-alkyne cycloaddition) with terminal alkynes to generate 1,2,3-triazoles.
    • Application : Synthesize bioactive molecules (e.g., antifungal agents against Colletotrichum gloeosporioides) .

Q. What stereochemical considerations arise when synthesizing chiral derivatives of this compound?

  • Methodological Answer :
    • Chiral resolution : Use (R)- or (S)-configured starting materials (e.g., (4S,5R)-dioxolane derivatives) to retain stereochemistry during substitution .
    • Asymmetric synthesis : Employ chiral catalysts (e.g., (S)-BINOL) in nucleophilic substitution to achieve enantiomeric excess (ee >90%) .
    • Validation : Analyze ee via chiral HPLC (Chiralpak AD-H column, hexane:isopropanol 95:5) .

Q. How does the electronic environment of the dioxolane ring influence reactivity in cross-coupling reactions?

  • Methodological Answer :
    • The electron-donating methyl groups stabilize the dioxolane ring, reducing ring-opening side reactions.
    • Reactivity tuning : Introduce electron-withdrawing groups (e.g., halogens) to adjacent positions to enhance electrophilicity of the chloromethyl group for Suzuki-Miyaura couplings .

Q. What biological activities have been observed in derivatives of this compound?

  • Methodological Answer :
    • Cytotoxic activity : Derivatives like 4-{[(2,2-dichlorocyclopropyl)methoxy]methyl}-analogs show activity against HEK293 and MCF-7 cell lines (IC₅₀ 10–50 µM) via apoptosis induction .
    • Antifungal activity : Triazole-linked derivatives inhibit Colletotrichum gloeosporioides (MIC 25 µg/mL) .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a detailed comparison of 4-(Chloromethyl)-2,2-dimethyl-1,3-dioxolane with analogous compounds, focusing on structural features, reactivity, and applications.

4-(Chloromethyl)-2-(2,4-dichlorophenyl)-1,3-dioxolane (CAS 86674-90-0)

Property This compound 4-(Chloromethyl)-2-(2,4-dichlorophenyl)-1,3-dioxolane
Molecular Formula C₆H₁₁ClO₂ C₁₀H₉Cl₃O₂
Molecular Weight 150.60 267.54
Key Substituents Chloromethyl, 2,2-dimethyl Chloromethyl, 2-(2,4-dichlorophenyl)
Reactivity Nucleophilic substitution (Cl) Enhanced electrophilicity due to electron-withdrawing Cl on phenyl ring
Applications Pharmaceutical intermediate Potential agrochemical applications (unexplored)

Analysis : The addition of a 2,4-dichlorophenyl group introduces steric bulk and electron-withdrawing effects, altering reactivity. This compound may exhibit higher stability in acidic conditions compared to the base structure.

(S)-(-)-4-Chloromethyl-2,2-dimethyl-1,3-dioxolane (CAS 60456-22-6)

Property This compound (S)-Enantiomer
Molecular Formula C₆H₁₁ClO₂ C₆H₁₁ClO₂
Stereochemistry Racemic mixture (S)-configuration
Applications General synthesis Chiral building block for bioactive molecules

Analysis : The (S)-enantiomer is specifically used in asymmetric synthesis. For example, it serves as a precursor to (S)-solketal, a solvent with applications in drug delivery. Enantiomer separation via chiral chromatography is essential to avoid racemic byproducts in pharmaceuticals.

2-(2-(2-Chloro-4-(trifluoromethyl)phenoxy)ethyl)-1,3-dioxolane

Property This compound 2-(2-(2-Chloro-4-(trifluoromethyl)phenoxy)ethyl)-1,3-dioxolane
Key Substituents Chloromethyl Trifluoromethylphenoxyethyl
Reactivity SN2 reactions Resistance to metabolic degradation due to CF₃ group
Applications Drug intermediates Agrochemical research (enhanced bioactivity)

Analysis : The trifluoromethyl group increases lipophilicity and metabolic stability, making this compound suitable for agrochemical development.

2,2-Dimethyl-1,3-dioxolane (Non-chlorinated Analog)

Property This compound 2,2-Dimethyl-1,3-dioxolane
Molecular Formula C₆H₁₁ClO₂ C₅H₁₀O₂
Reactivity High (Cl as leaving group) Low (inert ether)
Applications Synthetic intermediate Fuel additive (high cetane number: CN/NC = 2.3)

Analysis : The absence of the chloromethyl group reduces reactivity but improves fuel properties, such as ignition efficiency.

Properties

IUPAC Name

4-(chloromethyl)-2,2-dimethyl-1,3-dioxolane
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InChI

InChI=1S/C6H11ClO2/c1-6(2)8-4-5(3-7)9-6/h5H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNPOTXLWPZOESZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OCC(O1)CCl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID60884065
Record name 1,3-Dioxolane, 4-(chloromethyl)-2,2-dimethyl-
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Molecular Weight

150.60 g/mol
Source PubChem
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CAS No.

4362-40-7
Record name 4-(Chloromethyl)-2,2-dimethyl-1,3-dioxolane
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Record name 4-(Chloromethyl)-2,2-dimethyl-1,3-dioxolane, (+/-)-
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Record name 1,3-Dioxolane, 4-(chloromethyl)-2,2-dimethyl-
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Record name 1,3-Dioxolane, 4-(chloromethyl)-2,2-dimethyl-
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Record name 4-(chloromethyl)-2,2-dimethyl-1,3-dioxolane
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Record name 4-(CHLOROMETHYL)-2,2-DIMETHYL-1,3-DIOXOLANE, (±)-
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Synthesis routes and methods

Procedure details

p-Toluenesulfonic acid (1.79 g) was added to a mixture of 3-chloro-1,2-propanediol (104.49 g, 0.945 mol) and acetone (1500 ml) and the resulting mixture was stirred for 12 hours at 25° C. After completion of the reaction, acetone was removed in vacuo and the crude product was distilled to give 128.01 g of 4-chloromethyl-2,2-dimethyl-1,3-dioxolane (yield 89%, b.p. 45° C. at 5 mmHg).
Quantity
1.79 g
Type
reactant
Reaction Step One
Quantity
104.49 g
Type
reactant
Reaction Step One
Quantity
1500 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

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Feasible Synthetic Routes

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